molecular formula C18H18ClNO B5026879 1-benzyl-6-methoxy-4-methylquinolinium chloride

1-benzyl-6-methoxy-4-methylquinolinium chloride

Cat. No.: B5026879
M. Wt: 299.8 g/mol
InChI Key: OOTWXSUQHSNMOV-UHFFFAOYSA-M
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Description

1-benzyl-6-methoxy-4-methylquinolinium chloride is an organic compound containing a quinolinium core with a benzyl group at the 1-position, a methoxy group at the 6-position, and a methyl group at the 4-position . It is part of the organochlorine class of compounds, which are organic compounds containing at least one covalently bonded atom of chlorine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinolinium core with a benzyl group at the 1-position, a methoxy group at the 6-position, and a methyl group at the 4-position .


Physical and Chemical Properties Analysis

As an organochlorine compound, this compound is likely to have properties similar to other compounds in this class. These compounds are typically denser than water due to the higher atomic weight of chlorine versus hydrogen. They have higher boiling and melting points compared to related hydrocarbons .

Properties

IUPAC Name

1-benzyl-6-methoxy-4-methylquinolin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18NO.ClH/c1-14-10-11-19(13-15-6-4-3-5-7-15)18-9-8-16(20-2)12-17(14)18;/h3-12H,13H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTWXSUQHSNMOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=[N+](C=C1)CC3=CC=CC=C3)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198242
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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